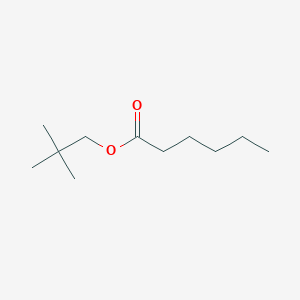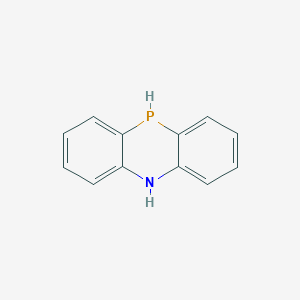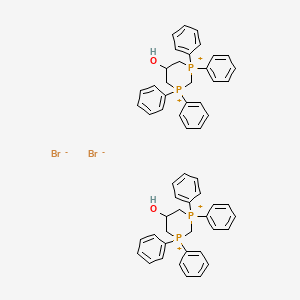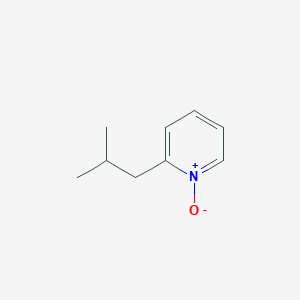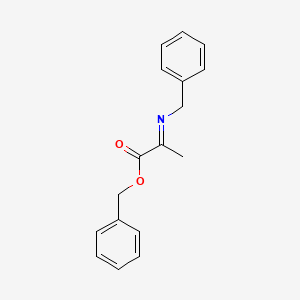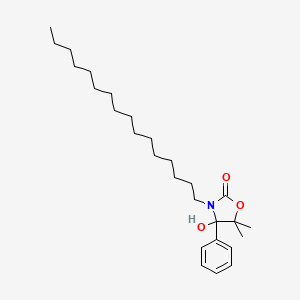
3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound with a unique structure that includes a hexadecyl chain, a hydroxy group, and an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolidinone ring and the introduction of the hexadecyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of the oxazolidinone ring can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research focuses on its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of new materials, such as polymers or surfactants, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The hydroxy group and oxazolidinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The hexadecyl chain enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3,5-dimethylbenzaldehyde: Shares the hydroxy and dimethyl groups but lacks the oxazolidinone ring and hexadecyl chain.
5-Hydroxy-3,4-dimethyl-5-pentyl-2(5H)-furanone: Contains a furanone ring instead of an oxazolidinone ring and a pentyl chain instead of a hexadecyl chain.
Uniqueness
3-Hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one is unique due to its combination of a long hexadecyl chain, a hydroxy group, and an oxazolidinone ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
64929-33-5 |
|---|---|
Fórmula molecular |
C27H45NO3 |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
3-hexadecyl-4-hydroxy-5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C27H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-28-25(29)31-26(2,3)27(28,30)24-21-18-17-19-22-24/h17-19,21-22,30H,4-16,20,23H2,1-3H3 |
Clave InChI |
DPPQHPKXDAHHOS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1C(=O)OC(C1(C2=CC=CC=C2)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


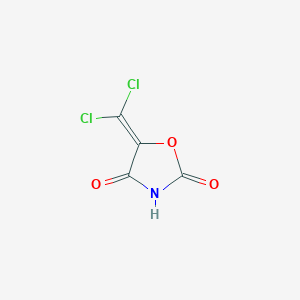
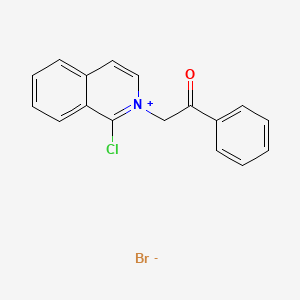

![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
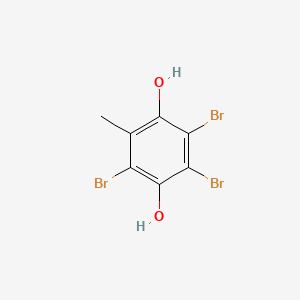
![Naphtho[1,2,3,4-pqr]tetraphene-1,2-dione](/img/structure/B14484977.png)
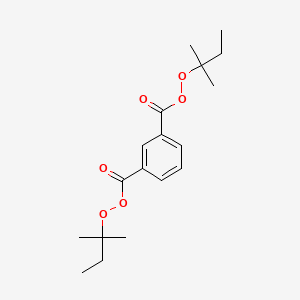
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
